Cas no 2167478-13-7 (8,8-bis(fluoromethyl)-2,10-dioxa-5-azadispiro3.1.3^{6}.3^{4}dodecane)

8,8-bis(fluoromethyl)-2,10-dioxa-5-azadispiro3.1.3^{6}.3^{4}dodecane structure
2167478-13-7 structure
商品名:8,8-bis(fluoromethyl)-2,10-dioxa-5-azadispiro3.1.3^{6}.3^{4}dodecane
CAS番号:2167478-13-7
MF:C11H17F2NO2
メガワット:233.254990339279
CID:6069442
PubChem ID:165520099

8,8-bis(fluoromethyl)-2,10-dioxa-5-azadispiro3.1.3^{6}.3^{4}dodecane 化学的及び物理的性質

名前と識別子

    • 8,8-bis(fluoromethyl)-2,10-dioxa-5-azadispiro3.1.3^{6}.3^{4}dodecane
    • 2167478-13-7
    • EN300-1280080
    • 8,8-bis(fluoromethyl)-2,10-dioxa-5-azadispiro[3.1.3^{6}.3^{4}]dodecane
    • インチ: 1S/C11H17F2NO2/c12-5-9(6-13)3-11(4-9)14-10(1-2-16-11)7-15-8-10/h14H,1-8H2
    • InChIKey: STZIPWKPBXOVOQ-UHFFFAOYSA-N
    • ほほえんだ: FCC1(CF)CC2(C1)NC1(COC1)CCO2

計算された属性

  • せいみつぶんしりょう: 233.12273511g/mol
  • どういたいしつりょう: 233.12273511g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 282
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.6
  • トポロジー分子極性表面積: 30.5Ų

8,8-bis(fluoromethyl)-2,10-dioxa-5-azadispiro3.1.3^{6}.3^{4}dodecane 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1280080-50mg
8,8-bis(fluoromethyl)-2,10-dioxa-5-azadispiro[3.1.3^{6}.3^{4}]dodecane
2167478-13-7
50mg
$1779.0 2023-10-01
Enamine
EN300-1280080-0.25g
8,8-bis(fluoromethyl)-2,10-dioxa-5-azadispiro[3.1.3^{6}.3^{4}]dodecane
2167478-13-7
0.25g
$1948.0 2023-06-08
Enamine
EN300-1280080-5.0g
8,8-bis(fluoromethyl)-2,10-dioxa-5-azadispiro[3.1.3^{6}.3^{4}]dodecane
2167478-13-7
5g
$6140.0 2023-06-08
Enamine
EN300-1280080-250mg
8,8-bis(fluoromethyl)-2,10-dioxa-5-azadispiro[3.1.3^{6}.3^{4}]dodecane
2167478-13-7
250mg
$1948.0 2023-10-01
Enamine
EN300-1280080-1000mg
8,8-bis(fluoromethyl)-2,10-dioxa-5-azadispiro[3.1.3^{6}.3^{4}]dodecane
2167478-13-7
1000mg
$2118.0 2023-10-01
Enamine
EN300-1280080-5000mg
8,8-bis(fluoromethyl)-2,10-dioxa-5-azadispiro[3.1.3^{6}.3^{4}]dodecane
2167478-13-7
5000mg
$6140.0 2023-10-01
Enamine
EN300-1280080-0.5g
8,8-bis(fluoromethyl)-2,10-dioxa-5-azadispiro[3.1.3^{6}.3^{4}]dodecane
2167478-13-7
0.5g
$2033.0 2023-06-08
Enamine
EN300-1280080-2.5g
8,8-bis(fluoromethyl)-2,10-dioxa-5-azadispiro[3.1.3^{6}.3^{4}]dodecane
2167478-13-7
2.5g
$4150.0 2023-06-08
Enamine
EN300-1280080-0.1g
8,8-bis(fluoromethyl)-2,10-dioxa-5-azadispiro[3.1.3^{6}.3^{4}]dodecane
2167478-13-7
0.1g
$1863.0 2023-06-08
Enamine
EN300-1280080-100mg
8,8-bis(fluoromethyl)-2,10-dioxa-5-azadispiro[3.1.3^{6}.3^{4}]dodecane
2167478-13-7
100mg
$1863.0 2023-10-01

8,8-bis(fluoromethyl)-2,10-dioxa-5-azadispiro3.1.3^{6}.3^{4}dodecane 関連文献

Related Articles

8,8-bis(fluoromethyl)-2,10-dioxa-5-azadispiro3.1.3^{6}.3^{4}dodecaneに関する追加情報

Introduction to 8,8-bis(fluoromethyl)-2,10-dioxa-5-azadispiro3.1.36.34dodecane (CAS No. 2167478-13-7)

8,8-bis(fluoromethyl)-2,10-dioxa-5-azadispiro3.1.36.34dodecane, identified by the Chemical Abstracts Service Number (CAS No.) 2167478-13-7, is a highly specialized organic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This spirocyclic structure, characterized by its unique arrangement of oxygen and nitrogen atoms, presents a fascinating scaffold for the development of novel bioactive molecules. The presence of multiple fluoromethyl groups further enhances its potential as a versatile intermediate in synthetic chemistry, offering opportunities for modulating physicochemical properties such as lipophilicity and metabolic stability.

The compound belongs to a class of spiro compounds, which are known for their rigid three-dimensional structures arising from the fusion of two or more rings through a single carbon atom. In the case of 8,8-bis(fluoromethyl)-2,10-dioxa-5-azadispiro3.1.36.34dodecane, the spiro center connects a dioxane ring with an azabicyclo[4.4.0]decanone moiety, creating a framework that is both stable and conducive to functionalization at multiple sites. This structural motif has been explored in recent years for its potential applications in drug discovery, particularly in the design of central nervous system (CNS) therapeutics and anti-inflammatory agents.

The incorporation of fluoromethyl groups at the 8-position of the dioxane ring is particularly noteworthy. Fluorine atoms are well-documented for their ability to influence molecular interactions with biological targets by enhancing binding affinity and reducing metabolic degradation. In particular, fluorinated spiro compounds have shown promise in preclinical studies as scaffolds for modulating enzyme activity and receptor binding. For instance, derivatives of this class have been investigated for their potential role in inhibiting enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammatory pathways.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes of 8,8-bis(fluoromethyl)-2,10-dioxa-5-azadispiro3.1.36.34dodecane to various biological targets with high accuracy. Molecular docking studies have suggested that this compound can interact with hydrophobic pockets on protein surfaces, making it an attractive candidate for designing small-molecule inhibitors. Moreover, the presence of both oxygen and nitrogen heteroatoms provides multiple opportunities for hydrogen bonding interactions, further stabilizing binding affinities.

The synthesis of 8,8-bis(fluoromethyl)-2,10-dioxa-5-azadispiro3.1.36.34dodecane presents unique challenges due to its complex spiro architecture and multiple stereocenters. However, recent methodological improvements in organic synthesis have made it more feasible to construct such molecules with high enantiopurity. Techniques such as transition-metal-catalyzed reactions and asymmetric hydrogenation have been employed to achieve selective functionalization at key positions within the molecule.

In terms of pharmacological activity, preliminary studies on analogs of 8,8-bis(fluoromethyl)-2,10-dioxa-5-azadispiro3.1.36.34dodecane have revealed promising results in models of pain and inflammation. The spirocyclic core appears to confer stability against metabolic degradation while allowing for fine-tuning of pharmacological properties through structural modifications at peripheral positions such as the fluoromethyl groups or other substituents.

The role of fluorine atoms in modulating pharmacokinetic profiles cannot be overstated. Fluorinated compounds often exhibit improved bioavailability due to enhanced lipophilicity and resistance to enzymatic degradation by cytochrome P450 enzymes. This makes 8,8-bis(fluoromethyl)-2,10-dioxa-5-azadispiro3.1.36.34dodecane an attractive scaffold for developing drugs that require prolonged circulation times or targeted delivery systems.

Furthermore, the versatility of this scaffold allows for its application in combinatorial chemistry approaches, where libraries of related compounds can be generated rapidly through automated synthesis platforms. Such libraries are invaluable tools for high-throughput screening (HTS) campaigns aimed at identifying lead compounds with desired biological activities.

The integration of machine learning algorithms into drug discovery workflows has also accelerated the process of designing novel derivatives of 8,8-bis(fluoromethyl)-2,10-dioxa-5-azadispiro3.1.36.34dodecane based on existing data sets from biological assays and synthetic feasibility assessments. These computational tools can predict optimal substituents and modifications that enhance potency while minimizing off-target effects.

In conclusion, 8, 8-bis(fluoromethyl) - 2, 10 - dioxa - 5 - azadispiro 3 . 1 . 36 . 34dodecane (CAS No . 21674781 - 37 ) represents a compelling example of how structural complexity can be leveraged to develop novel bioactive molecules . Its unique scaffold , combined with the pharmacokinetic benefits conferred by fluorine substitution , positions it as a promising candidate for further exploration in medicinal chemistry . As research continues to uncover new applications for spirocyclic compounds , this molecule is likely to play an increasingly important role in the development of next-generation therapeutics . p >

おすすめ記事

推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
https://www.jx-pharm.com/index.html
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
http://www.jingzhubio.com
Nanjing jingzhu bio-technology Co., Ltd.
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd